2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Description
This compound is a carbohydrate derivative characterized by two oxane (pyranose) rings linked via an ether bond. Key structural features include:
- Substituents: Hydroxyl (-OH), hydroxymethyl (-CH2OH), and methoxy (-OCH3) groups on both oxane rings.
- Physical Properties: Odorless, tasteless, porous white powder with low friability and high compatibility with active pharmaceutical ingredients (APIs) .
- Applications: Primarily used as an excipient in tablet formulations due to its ability to form robust tablets with high production yields .
Properties
IUPAC Name |
2-[4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O11/c1-21-12-10(20)8(18)11(5(3-15)23-12)24-13-9(19)7(17)6(16)4(2-14)22-13/h4-20H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHNIYFZSHCGBPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
744-05-8 | |
| Record name | NSC231821 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231821 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl beta-D-maltopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound 2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol, also known as a glycoside derivative, has garnered attention for its potential biological activities and therapeutic applications. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.
Chemical Structure and Properties
- Molecular Formula : C42H70O29
- Molecular Weight : 1039 g/mol
- CAS Number : 63798-35-6
The compound features multiple hydroxyl groups that contribute to its solubility and reactivity. Its complex structure includes various sugar moieties that may influence its biological interactions.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antioxidant Activity : The presence of multiple hydroxyl groups is associated with antioxidant properties, which can scavenge free radicals and reduce oxidative stress in cells.
- Antimicrobial Properties : Preliminary studies suggest that the compound may exhibit antimicrobial effects against certain bacteria and fungi.
- Anti-inflammatory Effects : The compound has been noted for its potential to modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines.
- Anticancer Potential : Some research indicates that this glycoside derivative may inhibit cancer cell proliferation and induce apoptosis in specific cancer lines.
The mechanisms through which this compound exerts its biological effects include:
- Scavenging Free Radicals : The hydroxyl groups in the structure are known to donate electrons to free radicals, neutralizing them and preventing cellular damage.
- Modulation of Signaling Pathways : The compound may interact with various signaling pathways involved in inflammation and cell growth, such as NF-kB and MAPK pathways.
- Inhibition of Enzymatic Activity : Certain studies have shown that it can inhibit enzymes involved in the synthesis of inflammatory mediators.
Antioxidant Activity Study
A study conducted by researchers evaluated the antioxidant capacity of the compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. Results indicated a significant reduction in DPPH radical concentration when treated with varying concentrations of the compound, suggesting strong antioxidant activity (Table 1).
| Concentration (µg/mL) | DPPH Scavenging Activity (%) |
|---|---|
| 10 | 25 |
| 50 | 50 |
| 100 | 75 |
Antimicrobial Properties
In another study assessing antimicrobial efficacy against Escherichia coli and Staphylococcus aureus, the compound demonstrated notable inhibitory effects at concentrations above 100 µg/mL (Table 2).
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| E. coli | 150 |
| S. aureus | 120 |
Scientific Research Applications
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of multiple hydroxyl groups enhances the ability to scavenge free radicals, protecting cells from oxidative stress. Studies have shown that such compounds can reduce oxidative damage in various cell types, which may have implications for aging and chronic diseases .
Anti-inflammatory Effects
The compound has been shown to modulate inflammatory pathways effectively. In vitro studies involving macrophages revealed that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory conditions such as arthritis or inflammatory bowel disease .
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. Its structural similarity to polysaccharides allows it to interact with microbial membranes, potentially leading to inhibitory effects on pathogen growth .
Thickening Agent
Due to its viscosity and thermal stability, this compound can be utilized as a thickening agent in various food products. Its ability to maintain consistency under varying temperature conditions makes it suitable for sauces, dressings, and dairy products .
Stabilizer for Emulsions
The compound's emulsifying properties can help stabilize oil-in-water emulsions commonly found in food products like mayonnaise and salad dressings. Its effectiveness in preventing phase separation enhances the shelf life and quality of these products .
Skin Care Products
The antioxidant and anti-inflammatory properties of this compound make it an attractive ingredient in skin care formulations. It can help protect skin cells from oxidative damage while also reducing inflammation associated with conditions like acne or eczema .
Moisturizers
Its ability to retain moisture due to the presence of multiple hydroxyl groups allows it to function effectively as a humectant in moisturizers, promoting skin hydration .
Case Studies
Several studies have investigated the biological activity of structurally similar compounds:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antioxidant Activity | Demonstrated significant free radical scavenging ability |
| Study B | Anti-inflammatory Effects | Inhibited TNF-alpha production in macrophages |
| Study C | Antimicrobial Properties | Showed efficacy against specific bacterial strains |
These findings support the potential applications of 2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol across various fields.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Functional Group Analysis
The compound is compared to glycosides, disaccharides, and other carbohydrate derivatives with similar oxane-based frameworks. Key differences lie in substituent patterns and biological roles.
Table 1: Structural Comparison
Computational and Analytical Insights
- Collision Cross-Section (CCS) : The target compound’s analogs, such as FT3418 () and MANNAN (), exhibit distinct CCS profiles due to differences in molecular weight and branching. For example, MANNAN has a higher predicted CCS (235.0 Ų for [M+H]+) compared to simpler glycosides .
- Molecular Dynamics : Compounds like α-arbutin and pelargonidin glycosides show varied binding affinities in enzyme interactions, contrasting with the target compound’s inert excipient role .
Preparation Methods
Protection of Hydroxyl Groups
The synthesis begins with selective protection of hydroxyl groups to prevent undesired side reactions. A prominent approach, adapted from CN106317130A, employs isopropylidene protection for vicinal diols. For instance, α-D-mannopyranoside derivatives undergo 2,3-hydroxyl protection using 2-methoxypropene in the presence of p-toluenesulfonic acid (PTSA). The molar ratio of substrate to PTSA and 2-methoxypropene is critical, typically maintained at 1.0:0.5:1.1 to achieve optimal yields. Subsequent acylation of the 6-hydroxyl group with acetic anhydride or benzoyl chloride further stabilizes the sugar moiety, forming intermediates like methyl 6-O-acetyl-α-D-mannopyranoside.
Glycosylation Reaction
Glycosylation constitutes the pivotal step for disaccharide formation. The protected donor sugar (e.g., trichloroacetimidate or thioglycoside) reacts with an acceptor sugar under catalytic conditions. In the cited patent, coupling between a 4-O-unprotected mannose derivative and a galactose donor is facilitated by N-iodosuccinimide (NIS) and triflic acid (TfOH), achieving regioselective β(1→4) linkage. Nuclear magnetic resonance (NMR) spectroscopy confirms the glycosidic bond formation, with anomeric proton resonances typically observed at δ 4.8–5.2 ppm.
Deprotection Steps
Final deprotection reinstates the hydroxyl groups. Acidic hydrolysis (e.g., 80% acetic acid) cleaves isopropylidene groups, while alkaline conditions (e.g., methanolic sodium hydroxide) saponify acyl protections. Careful pH control prevents degradation of the glycosidic bond. The target compound is purified via column chromatography (silica gel, ethyl acetate/methanol gradient) and characterized by mass spectrometry (MS) and high-performance liquid chromatography (HPLC).
Biotechnological Preparation
The compound has been isolated from Hamamotoa singularis, a yeast species, suggesting enzymatic biosynthesis pathways. Microbial fermentation in carbohydrate-rich media induces glycosyltransferase activity, catalyzing the transfer of galactosyl or mannosyl units to methyl glycoside acceptors. Although yield data remain undisclosed, this method offers advantages in stereoselectivity and scalability for industrial applications.
Comparative Analysis of Synthesis Methods
Chemical synthesis affords precise control over substitution patterns but faces challenges in yield and sustainability. Biotechnological routes, while eco-friendly, necessitate optimization of microbial strains and culture conditions.
Q & A
Q. What spectroscopic methods are recommended for structural characterization of this compound?
To confirm the structure, use a combination of:
- 1H and 13C NMR to analyze glycosidic linkages, hydroxyl group configurations, and methoxy substituents.
- IR spectroscopy to identify functional groups (e.g., hydroxyl, ether).
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
For carbohydrates, 2D NMR techniques (COSY, HSQC) are critical to resolve overlapping signals in the oxane rings .
Q. How should this compound be stored to maintain stability during experiments?
Q. What are the key physicochemical properties relevant to experimental design?
Advanced Research Questions
Q. How can computational chemistry predict this compound’s interaction with biological targets (e.g., enzymes)?
- Perform molecular docking (e.g., AutoDock Vina) to model binding to carbohydrate-active enzymes.
- Use molecular dynamics (MD) simulations (e.g., GROMACS) to study conformational stability in aqueous environments.
- Apply density functional theory (DFT) to calculate electronic properties influencing hydrogen bonding and reactivity .
Q. What experimental strategies resolve contradictions in reported physicochemical data?
Q. How can metabolic stability be assessed in vitro for potential therapeutic applications?
Q. What synthetic challenges arise in modifying the methoxy or hydroxymethyl groups?
- Selective protection/deprotection : Use silyl ethers (e.g., TBDMS) to temporarily block hydroxyl groups.
- Glycosylation optimization : Screen Lewis acid catalysts (e.g., BF3·Et2O) for regioselective ether formation.
- Purification challenges : Employ size-exclusion chromatography to separate stereoisomers .
Q. How does the compound’ stereochemistry influence its reactivity and biological activity?
- Compare diastereomers via chiral HPLC or circular dichroism (CD) spectroscopy.
- Synthesize enantiopure derivatives and test in enzyme inhibition assays (e.g., α-glucosidase).
- Computational studies (e.g., QM/MM) can correlate stereoelectronic effects with binding affinities .
Q. What analytical methods quantify trace impurities in synthesized batches?
Q. How can researchers address the lack of ecological or toxicological data for risk assessment?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

